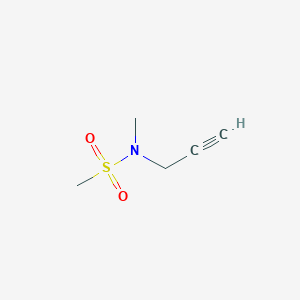

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide

Description

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group linked to a methyl and a propargyl (prop-2-yn-1-yl) substituent. Its molecular formula is C₅H₁₁NO₂S (molecular weight: 149.21 g/mol), with the SMILES notation CN(CC#C)S(=O)(=O)C . The propargyl group introduces a terminal alkyne moiety, which confers distinct electronic and steric properties compared to analogs with allyl (C=C) or aryl substituents.

Properties

IUPAC Name |

N-methyl-N-prop-2-ynylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-4-5-6(2)9(3,7)8/h1H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAXPECREYYDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide with two structurally related sulfonamides:

Key Observations:

Substituent Effects: The propargyl group in the target compound introduces sp-hybridized carbons, enhancing electron-withdrawing effects compared to the allyl group (sp²). This may increase sulfonamide acidity and alter hydrogen-bonding interactions in biological systems. Its reactivity in radical or addition reactions contrasts with the propargyl group’s suitability for cycloaddition (e.g., Huisgen) reactions . The phenyl-allyl derivative (third compound) combines aromaticity with alkene flexibility, making it a precursor for drugs targeting HIV or hypertension .

Molecular Weight and Solubility :

- The propargyl and allyl analogs share identical molecular formulas but differ in hydrophobicity. The alkyne’s linear geometry may reduce steric hindrance, enhancing solubility in polar solvents compared to the bulkier phenyl derivative.

Applications :

- Propargyl-containing sulfonamides are understudied but theoretically valuable in bioconjugation (e.g., protein labeling via click chemistry).

- Allyl derivatives are implicated in polymer chemistry and catalysis, while phenyl-allyl analogs are established in medicinal chemistry .

Research Findings and Trends

- Crystallographic Data : Structural studies of sulfonamides (e.g., phenyl-allyl derivatives) often employ SHELX programs for refinement, highlighting the importance of crystallography in understanding substituent effects on molecular packing .

- Pharmacological Potential: Benzenesulfonamide derivatives with allyl groups exhibit antiviral and antihypertensive activity, suggesting that the propargyl analog could be optimized for similar targets with improved pharmacokinetics .

- Synthetic Accessibility : The propargyl compound can be synthesized via nucleophilic substitution between methanesulfonyl chloride and methyl propargylamine, paralleling methods for allyl analogs .

Biological Activity

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment and cellular differentiation. This article explores its biological activity based on various studies, highlighting its mechanisms, effects, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₁₁NO₂S

- Molecular Weight : 173.24 g/mol

Research indicates that this compound functions primarily as a tubulin binding agent. Its mechanism involves disrupting microtubule dynamics, which is crucial for cell division and differentiation processes. This action can lead to apoptosis in cancer cells and promote differentiation in hematopoietic cells.

Case Study: Differentiation in Acute Myeloid Leukemia (AML)

A study investigated the effects of this compound on AML cells. The compound was shown to induce differentiation in these cells, leading to a significant increase in the expression of markers associated with myeloid differentiation.

| Treatment | Effect on Differentiation | Mechanism |

|---|---|---|

| This compound | Increased CD11b expression | Tubulin disruption and gene expression modulation |

| PMA (positive control) | Similar differentiation effects | PKC pathway activation |

The study utilized RNA sequencing to analyze gene expression changes, confirming that the compound induced global gene expression profiles similar to those seen with phorbol 12-myristate 13-acetate (PMA), a known differentiating agent.

In Vitro and In Vivo Studies

In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including those from B-cell non-Hodgkin lymphoma (B-NHL). The compound exhibited selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index.

Table: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| B-NHL Cell Line A | 5.5 | >10 |

| B-NHL Cell Line B | 7.8 | >8 |

| Normal Lymphocyte Cells | >50 | - |

Pharmacodynamics and Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within 2 hours post-administration. The compound demonstrates moderate metabolism via hepatic pathways, primarily involving cytochrome P450 enzymes.

Toxicity and Safety Profile

Toxicological assessments reveal that this compound has a low toxicity profile at therapeutic doses. However, further studies are necessary to fully understand its long-term safety implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.